molecular formula C18H25NO2S B11070901 N-[2-(1-adamantyloxy)propyl]thiophene-2-carboxamide

N-[2-(1-adamantyloxy)propyl]thiophene-2-carboxamide

Cat. No.: B11070901
M. Wt: 319.5 g/mol
InChI Key: KNNSDCYETZWAMV-UHFFFAOYSA-N
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Description

N-[2-(1-adamantyloxy)propyl]thiophene-2-carboxamide is a compound that combines the structural features of adamantane and thiophene. Adamantane is a polycyclic hydrocarbon known for its stability and rigidity, while thiophene is a sulfur-containing heterocycle with significant applications in organic electronics and pharmaceuticals. The combination of these two moieties in a single molecule offers unique chemical and physical properties, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-adamantyloxy)propyl]thiophene-2-carboxamide typically involves the following steps:

    Preparation of 1-adamantanol: Adamantane is oxidized to form 1-adamantanol.

    Formation of 1-adamantyloxypropyl bromide: 1-adamantanol is reacted with 3-bromopropanol under acidic conditions to form 1-adamantyloxypropyl bromide.

    Synthesis of thiophene-2-carboxamide: Thiophene-2-carboxylic acid is converted to its corresponding acid chloride using thionyl chloride.

    Coupling Reaction: The acid chloride is then reacted with 1-adamantyloxypropyl bromide in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-adamantyloxy)propyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The adamantyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Thiophene-2-carboxamide derivatives.

    Substitution: Adamantyl-substituted thiophene derivatives.

Scientific Research Applications

N-[2-(1-adamantyloxy)propyl]thiophene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its stability and unique structural features.

    Industry: Utilized in the development of organic semiconductors and other electronic materials.

Mechanism of Action

The mechanism of action of N-[2-(1-adamantyloxy)propyl]thiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The adamantyl group provides stability and enhances lipophilicity, facilitating membrane penetration and interaction with hydrophobic pockets in proteins. The thiophene ring can participate in π-π interactions and hydrogen bonding, further influencing its biological activity.

Comparison with Similar Compounds

N-[2-(1-adamantyloxy)propyl]thiophene-2-carboxamide can be compared with other adamantane and thiophene derivatives:

    Adamantane Derivatives: Compounds like amantadine and rimantadine are known for their antiviral properties. The presence of the adamantyl group in these compounds enhances their stability and bioavailability.

    Thiophene Derivatives: Thiophene-based drugs such as suprofen and articaine are used for their anti-inflammatory and anesthetic properties. The thiophene ring contributes to their pharmacological activity.

Similar Compounds

This compound stands out due to the combination of the adamantyl and thiophene moieties, offering unique properties that can be leveraged in various scientific and industrial applications.

Properties

Molecular Formula

C18H25NO2S

Molecular Weight

319.5 g/mol

IUPAC Name

N-[2-(1-adamantyloxy)propyl]thiophene-2-carboxamide

InChI

InChI=1S/C18H25NO2S/c1-12(11-19-17(20)16-3-2-4-22-16)21-18-8-13-5-14(9-18)7-15(6-13)10-18/h2-4,12-15H,5-11H2,1H3,(H,19,20)

InChI Key

KNNSDCYETZWAMV-UHFFFAOYSA-N

Canonical SMILES

CC(CNC(=O)C1=CC=CS1)OC23CC4CC(C2)CC(C4)C3

Origin of Product

United States

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